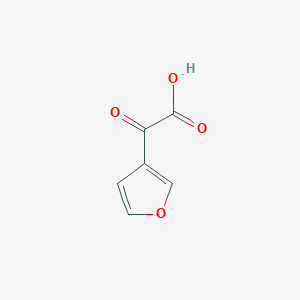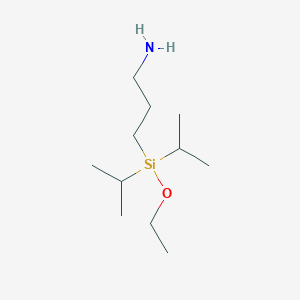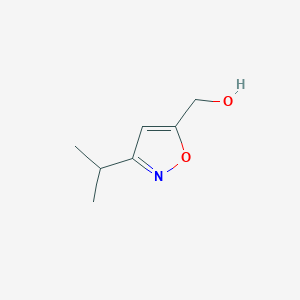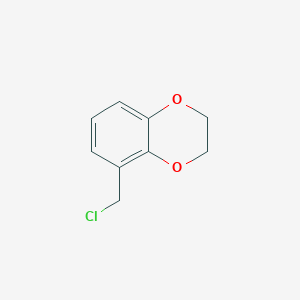![molecular formula C7H13NO B186677 1-Azabicyclo[2.2.1]heptan-4-ylmethanol CAS No. 154044-10-7](/img/structure/B186677.png)
1-Azabicyclo[2.2.1]heptan-4-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[2.2.1]heptan-4-ylmethanol is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is often used as a building block in organic synthesis and has garnered interest due to its structural rigidity and reactivity.
Métodos De Preparación
The synthesis of 1-Azabicyclo[2.2.1]heptan-4-ylmethanol typically involves the following steps:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.
Reduction Reactions: Another approach includes the reduction of intermediate compounds to yield the desired product.
Industrial Production: Industrial methods often employ catalytic processes and optimized reaction conditions to produce the compound on a larger scale
Análisis De Reacciones Químicas
1-Azabicyclo[2.2.1]heptan-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major products formed from these reactions vary based on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.1]heptan-4-ylmethanol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which 1-Azabicyclo[2.2.1]heptan-4-ylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
1-Azabicyclo[2.2.1]heptan-4-ylmethanol can be compared to other bicyclic compounds such as:
2-Azabicyclo[2.2.1]heptane: Similar in structure but differs in the position of the nitrogen atom.
Bicyclo[2.2.1]heptane: Lacks the nitrogen atom, resulting in different chemical properties.
1-Azabicyclo[1.1.0]butane: A smaller bicyclic compound with distinct reactivity due to its strained structure .
These comparisons highlight the unique features of 1-Azabicyclo[22
Propiedades
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-7-1-3-8(5-7)4-2-7/h9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHYDWDWUOPAFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B186605.png)



![14-methoxy-6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B186613.png)




